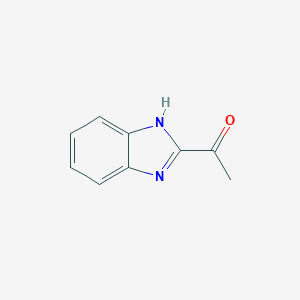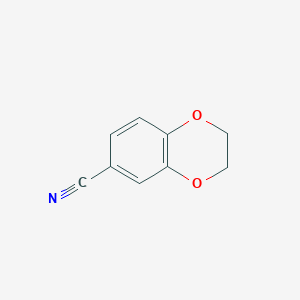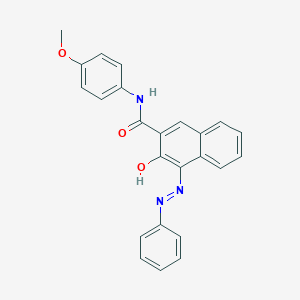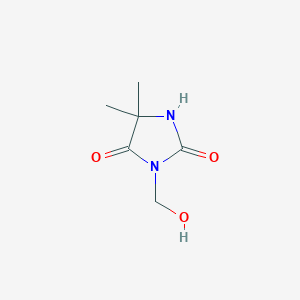
2-乙酰基苯并咪唑
概述
科学研究应用
普瑞卡巴特具有广泛的科学研究应用:
化学: 它被用作模型化合物,用于研究皮质类固醇在各种化学反应中的行为。
生物学: 普瑞卡巴特被用于研究以了解皮质类固醇在细胞水平上的作用机制。
医学: 它被广泛研究用于其在治疗炎症性皮肤病中的治疗效果及其潜在的副作用。
作用机制
普瑞卡巴特通过扩散穿过细胞膜并与特定的胞质受体结合而发挥作用。 这些复合物然后进入细胞核并与DNA结合,刺激信使RNA (mRNA) 的转录以及随后负责抗炎作用的各种抑制酶的蛋白质合成 . 抗炎作用包括抑制早期过程,如水肿、纤维蛋白沉积、毛细血管扩张和吞噬作用 .
生化分析
Biochemical Properties
2-Acetylbenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Acetylbenzimidazole has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to alterations in the metabolism of other compounds, potentially enhancing or inhibiting their biological effects. Additionally, 2-Acetylbenzimidazole can bind to proteins, affecting their structure and function, which may result in changes in cellular processes .
Cellular Effects
The effects of 2-Acetylbenzimidazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Acetylbenzimidazole can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism . These effects highlight the potential of 2-Acetylbenzimidazole as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of 2-Acetylbenzimidazole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-Acetylbenzimidazole has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to the activation or repression of specific genes . These molecular interactions contribute to the diverse biological effects of 2-Acetylbenzimidazole.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetylbenzimidazole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Acetylbenzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 2-Acetylbenzimidazole has been observed to cause changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Acetylbenzimidazole vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-Acetylbenzimidazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-Acetylbenzimidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the overall biological activity of 2-Acetylbenzimidazole. Additionally, its interaction with metabolic enzymes can affect the metabolism of other compounds, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of 2-Acetylbenzimidazole within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, 2-Acetylbenzimidazole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the pharmacokinetics and pharmacodynamics of 2-Acetylbenzimidazole.
Subcellular Localization
The subcellular localization of 2-Acetylbenzimidazole can affect its activity and function. It has been observed to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of 2-Acetylbenzimidazole is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of 2-Acetylbenzimidazole is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
普瑞卡巴特是通过一系列化学反应从泼尼松龙合成而来。 合成路线包括用氯甲酸乙酯和丙酸酐对泼尼松龙进行酯化,形成双酯衍生物 . 反应条件通常包括使用有机溶剂和催化剂来促进酯化过程。 工业生产方法涉及使用类似反应条件的大规模合成,但针对更高的产率和纯度进行了优化 .
化学反应分析
相似化合物的比较
普瑞卡巴特通常与其他局部皮质类固醇(如氢化可的松和氯倍他索)进行比较。 与氢化可的松不同,普瑞卡巴特具有中等强度,且导致皮肤萎缩的可能性较低 . 与氯倍他索相比,普瑞卡巴特效力较低,但具有更有利的效益风险比,使其适合长期间歇治疗 . 其他类似化合物包括倍他米松和曲安奈德,它们也属于皮质类固醇类,但其效力和副作用谱不同 .
属性
CAS 编号 |
18773-95-0 |
|---|---|
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC 名称 |
1-(benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-6H,1H3 |
InChI 键 |
SZGFVDMKVRMJKE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=CC=CC=C2N1 |
规范 SMILES |
CC(=O)N1C=NC2=CC=CC=C21 |
Key on ui other cas no. |
939-70-8 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-acetylbenzimidazole synthesized?
A1: A common synthesis route involves the condensation of o-phenylenediamine with lactic acid under Phillips conditions to yield 2-(α-hydroxyethyl)benzimidazole. Subsequent oxidation using reagents like potassium dichromate (K2Cr2O7) in dilute sulfuric acid (H2SO4) leads to the formation of 2-acetylbenzimidazole. []
Q2: What is the molecular formula and weight of 2-acetylbenzimidazole?
A2: 2-Acetylbenzimidazole has the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol.
Q3: What spectroscopic data is available for characterizing 2-acetylbenzimidazole?
A3: Researchers commonly employ techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and Mass Spectrometry (MS) to characterize 2-acetylbenzimidazole. These techniques provide valuable information regarding functional groups, proton and carbon environments, and molecular mass, respectively. [, , , , , , , ]
Q4: What are some notable reactions of 2-acetylbenzimidazole?
A4: 2-Acetylbenzimidazole exhibits diverse reactivity, serving as a valuable synthon for various heterocyclic compounds. The carbonyl group readily undergoes condensation reactions with aldehydes to form chalcones, which can be further derivatized into pyrazolines, isoxazolines, and other heterocycles. [, , , , , ] Additionally, the N-1 position can be alkylated or arylated under basic conditions using potassium carbonate (K2CO3), often employing phase-transfer catalysts like polyethylene glycol (PEG-400) for enhanced efficiency. []
Q5: Why is the bromination of 2-acetylbenzimidazole noteworthy?
A5: Direct α-bromination of 2-acetylbenzimidazole to obtain 2-(α-bromoacetyl)benzimidazole proves challenging due to the compound's unusual resistance. This unexpected behavior necessitates alternative synthetic approaches for accessing the α-bromo derivative, often involving N-alkylation followed by bromination. [, , ]
Q6: What are the key biological activities associated with 2-acetylbenzimidazole and its derivatives?
A6: 2-Acetylbenzimidazole derivatives exhibit a wide range of biological activities, including antifungal, [, , ] antibacterial, [, , ] anthelmintic, [, ] anticancer, [, ] and anti-HIV properties. [] The presence of the benzimidazole core, coupled with strategic structural modifications, contributes to these diverse pharmacological profiles.
Q7: How do structural modifications impact the biological activity of 2-acetylbenzimidazole derivatives?
A7: Structure-activity relationship (SAR) studies highlight the significance of substituents on both the benzimidazole ring and the 2-acetyl moiety. For instance, introducing arylpropenone groups at the 2-position of benzimidazole enhances nematicidal activity. [] Similarly, incorporating electron-withdrawing groups like nitro groups can influence both alkylating potential and cytotoxicity against specific cancer cell lines. []
Q8: What are the potential applications of 2-acetylbenzimidazole in materials science?
A8: The presence of both nitrogen and oxygen donor atoms within the 2-acetylbenzimidazole structure makes it a potential ligand for metal complexation. This property opens avenues for developing metal-organic frameworks (MOFs) and other materials with tailored properties for applications in catalysis, sensing, and gas storage.
Q9: How can computational chemistry aid in the development of novel 2-acetylbenzimidazole derivatives?
A10: Computational techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can accelerate the discovery and optimization of novel 2-acetylbenzimidazole derivatives with improved pharmacological profiles. By predicting binding affinities, understanding SAR trends, and elucidating molecular interactions, computational approaches can guide the design of more potent and selective compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)


![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)







